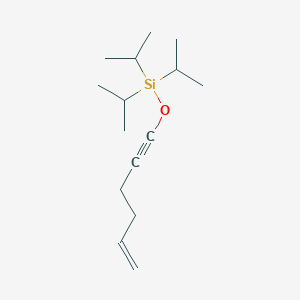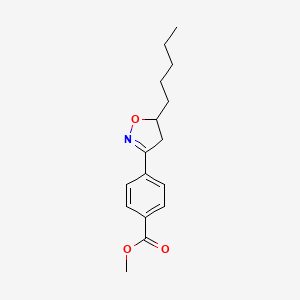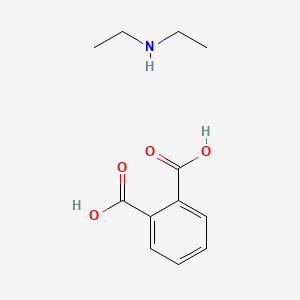
N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium ethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium ethanesulfonate: is a chemical compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of other compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium ethanesulfonate typically involves the reaction of dodecylamine with diethyl sulfate and 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Step 1: Reaction of dodecylamine with diethyl sulfate to form N,N-diethyl-dodecylamine.
Step 2: Reaction of N,N-diethyl-dodecylamine with 2-chloroethanol to form N,N-diethyl-N-(2-hydroxyethyl)dodecan-1-aminium chloride.
Step 3: Conversion of N,N-diethyl-N-(2-hydroxyethyl)dodecan-1-aminium chloride to this compound by reacting with sodium ethanesulfonate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions: N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium ethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted amines depending on the reagents used.
科学的研究の応用
Chemistry: N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium ethanesulfonate is used as a surfactant in chemical reactions to enhance solubility and reaction rates. It is also employed in the synthesis of other complex molecules.
Biology: In biological research, this compound is used to study cell membrane interactions and protein solubilization. Its surfactant properties make it useful in the extraction and purification of membrane proteins.
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs.
Industry: Industrially, it is used in formulations of detergents, emulsifiers, and dispersants. Its ability to reduce surface tension makes it valuable in various cleaning and personal care products.
作用機序
The mechanism of action of N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium ethanesulfonate involves its surfactant properties. The compound reduces surface tension by aligning at the interface of water and oil, forming micelles. This action enhances the solubility of hydrophobic compounds and facilitates their interaction with aqueous environments. The molecular targets include cell membranes and hydrophobic molecules, where it disrupts lipid bilayers and enhances permeability.
類似化合物との比較
- N-(2-Hydroxyethyl)dodecanamide
- N,N-Bis(2-hydroxyethyl)dodecanamide
- N-(2-Hydroxyethyl)ethylenediamine
Comparison: N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium ethanesulfonate is unique due to its ethanesulfonate group, which imparts distinct surfactant properties compared to other similar compounds. While N-(2-Hydroxyethyl)dodecanamide and N,N-Bis(2-hydroxyethyl)dodecanamide also exhibit surfactant properties, they lack the ethanesulfonate group, making them less effective in reducing surface tension. N-(2-Hydroxyethyl)ethylenediamine, on the other hand, is more commonly used as a ligand in coordination chemistry rather than as a surfactant.
特性
CAS番号 |
824944-74-3 |
|---|---|
分子式 |
C20H45NO4S |
分子量 |
395.6 g/mol |
IUPAC名 |
dodecyl-diethyl-(2-hydroxyethyl)azanium;ethanesulfonate |
InChI |
InChI=1S/C18H40NO.C2H6O3S/c1-4-7-8-9-10-11-12-13-14-15-16-19(5-2,6-3)17-18-20;1-2-6(3,4)5/h20H,4-18H2,1-3H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChIキー |
ZQUMIJOIEJUHOE-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCC[N+](CC)(CC)CCO.CCS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


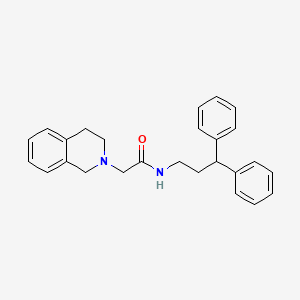
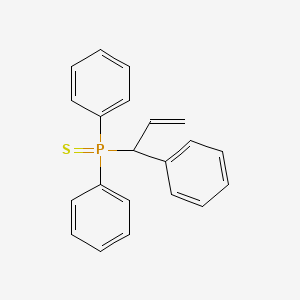
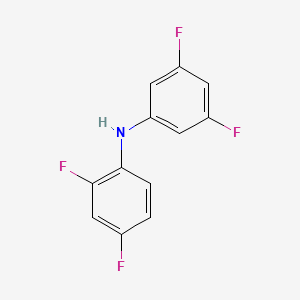
![2-[(8-Chlorooct-2-en-1-yl)oxy]oxane](/img/structure/B14229743.png)
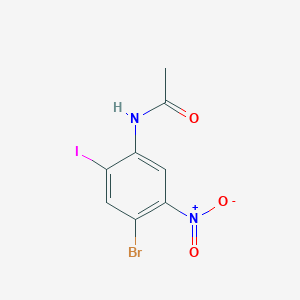
![N-[5-Bromo-2-(methylamino)phenyl]acetamide](/img/structure/B14229756.png)
![4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol](/img/structure/B14229767.png)
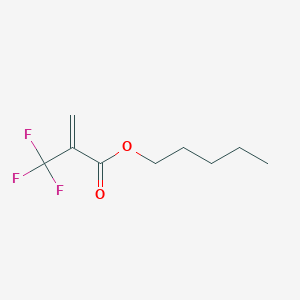
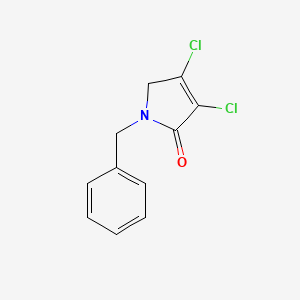
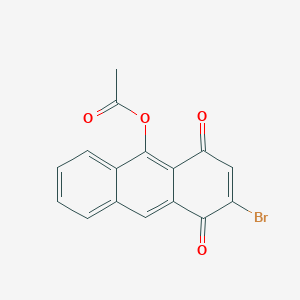
![2-[2-(Hydroxysulfanyl)ethenyl]phenol](/img/structure/B14229793.png)
